

Spectroscopic Data for 5-Dodecanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Dodecanol

Cat. No.: B157926

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Dodecanol**, a secondary alcohol with applications in various fields of chemical research and development. Due to the limited availability of public experimental spectra for **5-Dodecanol**, this guide combines predicted data with established spectroscopic principles for analogous compounds to offer a robust analytical profile. The information herein is intended to assist researchers in compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Below are the predicted ^1H and ^{13}C NMR spectral data for **5-Dodecanol**.

Note: The following NMR data are predicted using computational algorithms and may vary slightly from experimental values.

^1H NMR Spectroscopy

The predicted ^1H NMR spectrum of **5-Dodecanol** shows distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the hydroxyl group and the surrounding alkyl chain.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
H-5 (CH-OH)	3.6 - 3.7	Multiplet	1H
OH	1.5 - 2.5 (variable)	Singlet (broad)	1H
H-4, H-6 (CH ₂)	1.4 - 1.5	Multiplet	4H
H-1 (CH ₃)	0.8 - 0.9	Triplet	3H
H-12 (CH ₃)	0.8 - 0.9	Triplet	3H
Other CH ₂	1.2 - 1.4	Multiplet	14H

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum for **5-Dodecanol** provides information on the number of unique carbon environments.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-5 (CH-OH)	71 - 73
C-4, C-6	37 - 39
C-3, C-7	25 - 27
C-2, C-8	31 - 33
C-1, C-12	14 - 15
Other CH ₂	22 - 32

Infrared (IR) Spectroscopy

The IR spectrum of **5-Dodecanol** is expected to exhibit characteristic absorption bands for the hydroxyl functional group and the alkyl chain.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Description
O-H Stretch	3200 - 3600	Strong, Broad	Hydrogen-bonded hydroxyl group
C-H Stretch (sp ³)	2850 - 3000	Strong	Aliphatic C-H bonds
C-O Stretch	1050 - 1150	Medium to Strong	Secondary alcohol C-O bond
C-H Bend	1375 and 1465	Medium	Alkyl groups

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **5-Dodecanol** is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern is dictated by the stability of the resulting carbocations.

m/z	Proposed Fragment Ion	Fragmentation Pathway
186	[C ₁₂ H ₂₆ O] ⁺	Molecular Ion (M ⁺)
168	[C ₁₂ H ₂₄] ⁺	Loss of H ₂ O (M-18)
129	[C ₉ H ₁₇] ⁺	Alpha-cleavage (loss of C ₃ H ₇)
87	[C ₅ H ₁₁ O] ⁺	Alpha-cleavage (loss of C ₇ H ₁₅)
73	[C ₄ H ₉ O] ⁺	Alpha-cleavage (loss of C ₈ H ₁₇)
59	[C ₃ H ₇ O] ⁺	Fragmentation of larger ions
45	[C ₂ H ₅ O] ⁺	Fragmentation of larger ions

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alcohol like **5-Dodecanol**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **5-Dodecanol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 or 500 MHz) is typically used.
- **^1H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the spectrum with proton decoupling. A wider spectral width (0-220 ppm) is used, and a significantly larger number of scans is required due to the low natural abundance of ^{13}C .
- **Data Processing:** The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a neat liquid sample, place a drop of **5-Dodecanol** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** Record a background spectrum of the empty salt plates or clean ATR crystal. Then, record the sample spectrum. Typically, spectra are collected over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

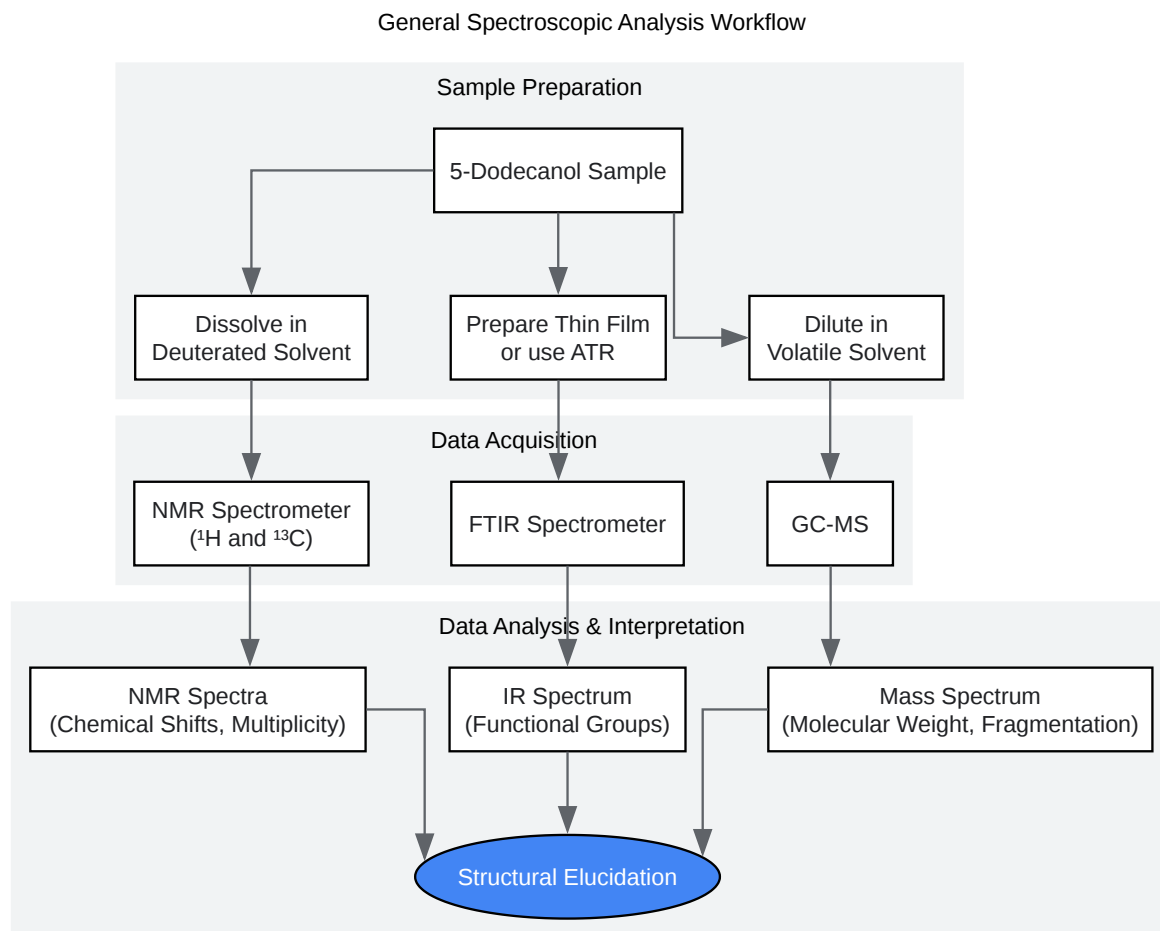
- **Sample Preparation:** Prepare a dilute solution of **5-Dodecanol** in a volatile organic solvent such as methanol or dichloromethane.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is commonly used for volatile compounds like **5-Dodecanol**.
- Gas Chromatography (GC): Inject a small volume of the sample solution into the GC inlet. The compound is vaporized and separated from the solvent and any impurities on a capillary column.
- Mass Spectrometry (MS): As **5-Dodecanol** elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . The fragmentation pattern is analyzed to determine the molecular weight and structure of the compound.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample like **5-Dodecanol**.

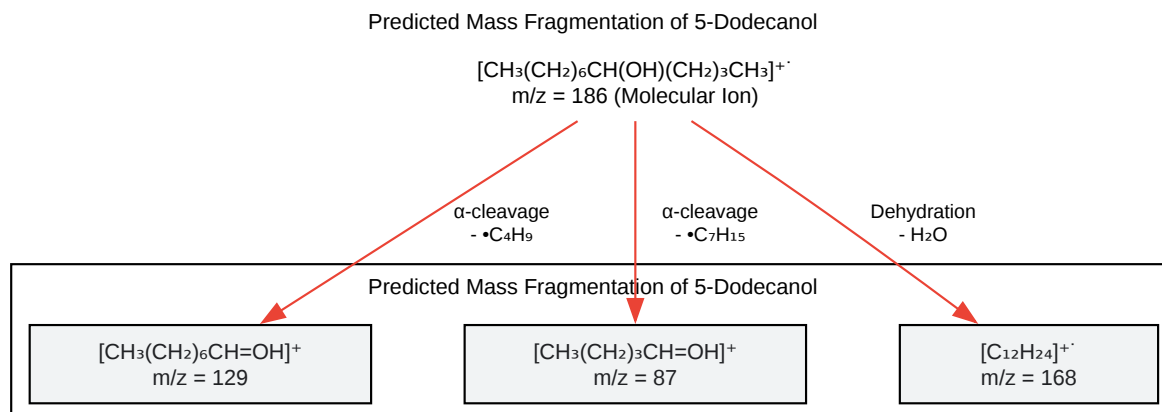


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Caption: A flowchart of the general workflow for spectroscopic analysis.

Predicted Mass Fragmentation of 5-Dodecanol

This diagram illustrates the primary predicted fragmentation pathways for **5-Dodecanol** in an electron ionization mass spectrometer.



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Caption: Key fragmentation pathways of **5-Dodecanol** in MS.

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